![molecular formula C9H13ClN2O B2532744 N-[2-(aminomethyl)phenyl]acetamide hydrochloride CAS No. 238428-28-9](/img/structure/B2532744.png)

N-[2-(aminomethyl)phenyl]acetamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

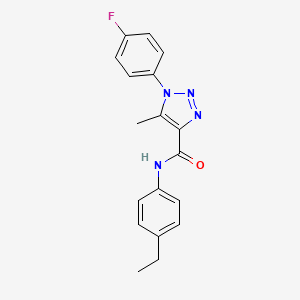

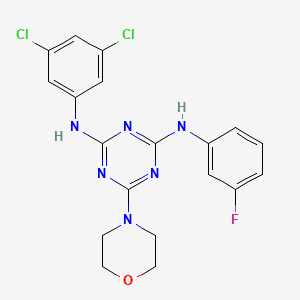

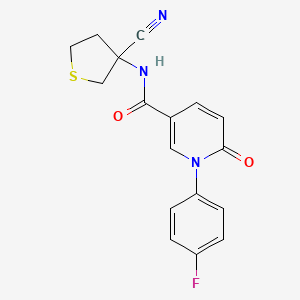

The compound N-[2-(aminomethyl)phenyl]acetamide hydrochloride is a derivative of acetamide, which is a functional group characterized by a carbonyl group (C=O) linked to a nitrogen atom (N). The papers provided discuss various acetamide derivatives and their synthesis, molecular structure, and potential biological activities. These derivatives are of interest due to their diverse pharmacological properties, including opioid agonist activity, anticholinergic effects, and potential anticancer properties.

Synthesis Analysis

The synthesis of acetamide derivatives is a multi-step process involving acetylation, esterification, and ester interchange reactions. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involves the acetylation of N-methylaniline with chloracetyl chloride, followed by esterification with anhydrous sodium acetate and ester interchange with methanol to yield the final product . Similarly, other derivatives are synthesized starting from chiral amino acids or other precursors, with modifications to the ethyl linking group or the introduction of aryl substituents to achieve the desired biological activity .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by various intramolecular and intermolecular interactions, such as hydrogen bonds. X-ray crystallography has been used to determine the structure of these compounds, revealing details such as the angles between aromatic planes and the formation of polymeric networks . These structural features are crucial for understanding the compounds' biological activities and interactions with biological targets.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, including interactions with aromatic amines to form heterocyclic compounds . The reactivity of these compounds is influenced by their molecular structure, particularly the presence of functional groups that can participate in hydrogen bonding and other types of interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. Spectroscopic techniques like IR, NMR, and mass spectrometry are used to characterize these compounds and confirm their structures . These properties are essential for the development of these compounds as pharmaceutical agents, as they affect their stability, bioavailability, and overall efficacy.

Scientific Research Applications

Chemoselective Acetylation in Antimalarial Drug Synthesis :

- N-(2-Hydroxyphenyl)acetamide, a derivative of N-[2-(aminomethyl)phenyl]acetamide, plays a crucial role in the synthesis of antimalarial drugs. It is used in chemoselective monoacetylation of 2-aminophenol, showcasing its importance in pharmaceutical applications (Magadum & Yadav, 2018).

Synthesis of Complex Molecules for Biological Applications :

- Research on the synthesis of complex molecules like 2-hydroxy-N-methyl-N-phenyl-acetamide from N-methylaniline highlights the compound's utility in creating substances with potential biological activities (Zhong-cheng & Wan-yin, 2002).

Anti-Arthritic and Anti-Inflammatory Properties :

- N-(2-hydroxy phenyl) acetamide, a closely related compound, has shown promising anti-arthritic and anti-inflammatory properties in studies conducted on adjuvant-induced arthritis in rats, indicating its potential therapeutic applications (Jawed, Shah, Jamall, & Simjee, 2010).

Role in Herbicide Metabolism and Safety Studies :

- Studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes, involving compounds structurally similar to N-[2-(aminomethyl)phenyl]acetamide, provide insights into the safety and environmental impact of these herbicides (Coleman, Linderman, Hodgson, & Rose, 2000).

Investigations in Molecular Structures and Crystallography :

- The study of N-(5-Chloro-2-hydroxy-phenyl)-acetamide's crystal and molecular structures contributes to a deeper understanding of molecular interactions and the design of new compounds with specific properties (Chi, Wang, Jin, Wang, Zhao, & Tao, 2018).

Safety and Hazards

properties

IUPAC Name |

N-[2-(aminomethyl)phenyl]acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c1-7(12)11-9-5-3-2-4-8(9)6-10;/h2-5H,6,10H2,1H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINUPHKTIZEXAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

238428-28-9 |

Source

|

| Record name | N-[2-(aminomethyl)phenyl]acetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-eny lacetamide](/img/structure/B2532661.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(difluoromethylsulfonyl)benzoate](/img/structure/B2532668.png)

![N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2532670.png)

![2-[4-(2-Butyl)-piperazin-1-yl]-ethanol dihydrochloride](/img/structure/B2532679.png)

![5-[1-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2532681.png)

![6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide](/img/structure/B2532683.png)